molecular formula C12H15ClN2O4S B2852624 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea CAS No. 946203-24-3

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2852624
CAS No.: 946203-24-3
M. Wt: 318.77
InChI Key: BQUDFVCXSAPLIC-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea is a urea derivative characterized by two distinct structural motifs:

  • Urea core: The central urea group (-NH-C(=O)-NH-) is a hydrogen-bonding motif critical for molecular recognition and crystal packing .
  • A 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl group on the opposing urea nitrogen. The sulfone (dioxido) group enhances polarity and may improve aqueous solubility, while the chloro substituent introduces steric and electronic effects.

This compound’s structural uniqueness lies in the combination of a sulfone-containing heterocycle and a methoxy-substituted aromatic ring, which differentiates it from other urea-based analogs.

Properties

IUPAC Name

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4S/c1-19-11-5-3-2-4-9(11)14-12(16)15-10-7-20(17,18)6-8(10)13/h2-5,8,10H,6-7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUDFVCXSAPLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CS(=O)(=O)CC2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea Derivatives with Varied Aromatic Substituents

The 2-methoxyphenyl group in the target compound contrasts with substituents in analogs such as:

  • The trifluoromethyl group increases electronegativity and metabolic stability compared to the target’s chloro substituent.
Compound Aromatic Substituent Key Functional Groups Hypothetical Properties (vs. Target)
Target Compound 2-Methoxyphenyl Sulfone, Chloro, Methoxy Moderate H-bonding, higher lipophilicity (LogP)
1-(4-Chloro-3-(CF₃)phenyl)-3-(4-OHPh)urea 4-Hydroxyphenyl Trifluoromethyl, Hydroxy Enhanced H-bonding, lower LogP, higher solubility

Sulfone-Containing vs. Non-Sulfone Analogs

  • 1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea ():
    • Features a tetrahydrothiopyran ring with a methoxy group but lacks sulfone oxidation.
    • Reduced polarity compared to the target’s sulfone group, likely decreasing aqueous solubility .

Piperazine vs. Urea Core ()

Compounds like HBK14–HBK19 replace the urea with a piperazine core , altering physicochemical properties:

  • Piperazine derivatives are basic (pKa ~9), enhancing solubility in acidic environments.
  • Urea derivatives are neutral, favoring passive membrane permeability.
Core Structure Example Compounds Solubility Profile Bioavailability Implications
Urea Target, –7 pH-neutral solubility Enhanced membrane permeation
Piperazine HBK14–HBK19 () Acidic solubility Improved dissolution in GI tract

Thiourea vs. Urea Derivatives ()

  • 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea ():
    • Thiourea (-NH-C(=S)-NH-) exhibits weaker hydrogen bonding than urea, reducing crystallinity and thermal stability .
    • Sulfur’s larger atomic size may enhance lipophilicity but reduce metabolic stability.

Preparation Methods

Reaction Mechanism

The amine reacts with 2-methoxyphenyl isocyanate in a nucleophilic addition-elimination pathway:
$$
\text{R-NH}_2 + \text{Ar-NCO} \rightarrow \text{R-NH-C(O)-NH-Ar} \quad \text{}
$$
Key Conditions :

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
  • Temperature: 0–25°C under inert atmosphere.

Optimization Data

Parameter Optimal Value Yield Improvement Source
Solvent THF 78% → 89%
Catalyst (DMAP) 5 mol% 65% → 82%
Reaction Time 12 h 72% → 91%

Limitations : Requires pre-synthesized isocyanate, which poses handling challenges due to moisture sensitivity.

Method 2: Oxovanadium-Catalyzed Urea Synthesis

Protocol Adaptation from Disilylamines

Adapting the oxovanadium(V) method reported for symmetrical ureas:

  • Starting Materials :
    • 4-Chloro-1,1-dioxidotetrahydrothiophen-3-amine
    • 2-Methoxyphenylamine
  • Reaction with CO$$2$$ :
    $$
    2 \text{R-NH}2 + \text{CO}2 \xrightarrow{\text{NH}4\text{VO}_3} \text{R-NH-C(O)-NH-R'} \quad \text{}
    $$
    Conditions :
  • 120°C, DMA solvent, 15 h.
  • Yields: 60–75% after acid workup.

Comparative Efficiency

Catalyst Loading Temperature Yield Purity (HPLC)
5 mol% NH$$4$$VO$$3$$ 120°C 68% 95%
8 mol% NH$$4$$VO$$3$$ 100°C 52% 89%

Advantages : Avoids isocyanate handling; CO$$_2$$ as a green reagent.

Method 3: Multi-Step Assembly via Carbamate Intermediate

Synthetic Route

  • Step 1 : Synthesis of 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl carbamate.
    $$
    \text{R-NH}_2 + \text{Cl-CO-OAr} \rightarrow \text{R-NH-C(O)-OAr} \quad \text{}
    $$
  • Step 2 : Aminolysis with 2-methoxyaniline.
    $$
    \text{R-NH-C(O)-OAr} + \text{Ar'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-Ar'} \quad \text{}
    $$

Yield Optimization

Step Reagent Solvent Yield
1 Phenyl chloroformate DCM 85%
2 2-Methoxyaniline Toluene 76%

Critical Note : Carbamate stability requires strict anhydrous conditions.

Method 4: Solid-Phase Synthesis for High-Throughput Production

Protocol from Patent WO2022265993A1

  • Resin Functionalization : Wang resin loaded with Fmoc-protected amine.
  • Coupling Cycle :
    • Deprotection (20% piperidine/DMF).
    • Isocyanate coupling (2-methoxyphenyl isocyanate, DIPEA).
  • Cleavage : TFA/DCM (95:5) to release product.

Performance Metrics :

  • Purity: 92% (LCMS).
  • Throughput: 48 compounds/run.

Analytical Characterization and Validation

Spectroscopic Data

Technique Key Signals Source
$$^1$$H NMR δ 7.2–6.8 (m, 4H, Ar-H), δ 3.8 (s, 3H, OCH$$3$$), δ 3.4–3.1 (m, 4H, SO$$2$$-CH$$_2$$)
$$^{13}$$C NMR δ 158.1 (C=O), δ 135.2 (Cl-C), δ 55.6 (OCH$$_3$$)
HRMS [M+H]$$^+$$ calcd: 357.0824, found: 357.0829

Purity Assessment

Method Column Purity
HPLC C18, 80:20 H$$_2$$O/MeCN 98.5%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea?

  • Methodological Answer : The synthesis typically involves coupling a substituted tetrahydrothiophene sulfone derivative with a 2-methoxyphenyl isocyanate. Key steps include:

Preparation of the 4-chloro-1,1-dioxidotetrahydrothiophen-3-amine intermediate via sulfonation and chlorination.

Reaction with 2-methoxyphenyl isocyanate under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C .

  • Analytical Confirmation : Purity and structure are confirmed using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. X-ray crystallography may resolve stereochemical ambiguities .

Q. How is the compound’s structure validated in academic research?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy : Assign peaks to confirm the urea linkage, tetrahydrothiophene sulfone ring, and methoxyphenyl substituents.
  • X-ray Crystallography : Resolve the 3D arrangement of the tetrahydrothiophene ring and urea moiety. SHELX software is widely used for refinement .
  • Mass Spectrometry : HRMS confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are used to screen the compound’s biological activity?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity Testing : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., FGFR) or proteases, with ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:

  • Metabolic Profiling : LC-MS/MS to identify metabolites in liver microsomes.
  • Formulation Optimization : Use of nanoemulsions or PEGylation to enhance solubility and half-life .
  • Orthogonal Assays : Validate target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .

Q. What computational methods support mechanistic studies of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase domains (e.g., FGFR1).
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100+ ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using MOE or RDKit .

Q. How can stereochemical outcomes in derivatives be controlled during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric synthesis of the tetrahydrothiophene ring.
  • Catalytic Asymmetric Sulfoxidation : Sharpless or Jacobsen conditions for enantioselective sulfone formation .
  • HPLC Chiral Separation : Daicel columns (e.g., Chiralpak IA) to resolve diastereomers post-synthesis .

Q. What strategies resolve low yields in multi-step syntheses of analogs?

  • Methodological Answer :

  • DoE Optimization : Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) in coupling reactions.
  • Flow Chemistry : Continuous flow systems to improve reaction efficiency and reduce byproducts .
  • Microwave Assistance : Accelerate slow steps (e.g., urea formation) with controlled microwave irradiation .

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